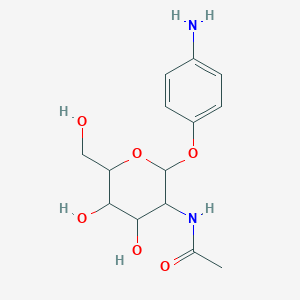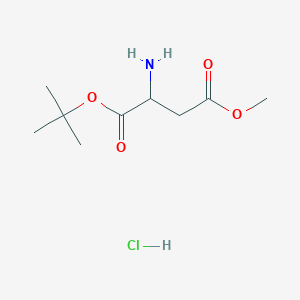
1-O-tert-butyl 4-O-methyl 2-aminobutanedioate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound is known for its unique structural features, which include a tert-butyl group, a methyl group, and an amino group attached to a succinate backbone. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with L-aspartic acid, which serves as the chiral precursor.
Protection of Amino Group: The amino group of L-aspartic acid is protected using a tert-butyl group to form tert-butyl L-aspartate.
Methylation: The protected aspartate undergoes methylation to introduce the methyl group at the 4-position.
Deprotection and Hydrochloride Formation: The tert-butyl group is removed, and the resulting compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amines, and substituted succinates, depending on the reaction conditions and reagents used.
Scientific Research Applications
(S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The succinate backbone may participate in metabolic pathways, contributing to the compound’s overall effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-Benzyl 4-methyl 2-aminosuccinate hydrochloride
- (S)-1-tert-Butyl 4-ethyl 2-aminosuccinate hydrochloride
Uniqueness
(S)-1-tert-Butyl 4-methyl 2-aminosuccinate hydrochloride is unique due to its specific combination of functional groups and chiral center, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 2-aminobutanedioate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(12)6(10)5-7(11)13-4;/h6H,5,10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGBVDHWVRGDHRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
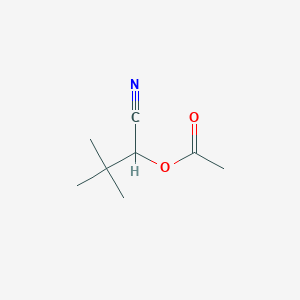
![N-[1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B13384330.png)
![4-(Di-p-tolylamino)-4'-[(di-p-tolylamino) styryl]stilbene](/img/structure/B13384344.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B13384345.png)
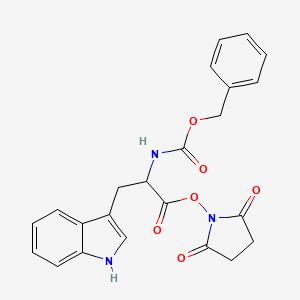
![5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one](/img/structure/B13384352.png)
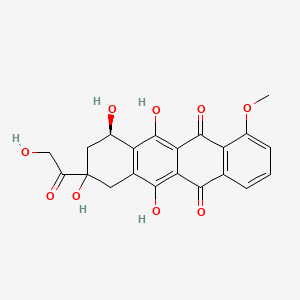
![6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13384361.png)
![6-[(1R)-1-[8-fluoro-6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethyl]-3-(2-methoxyethoxy)-5-methylidene-1,6-naphthyridine](/img/structure/B13384370.png)
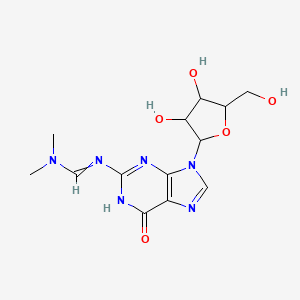
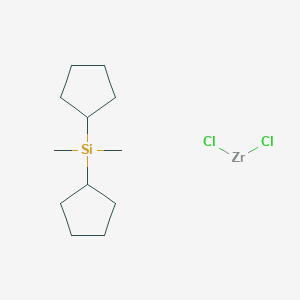
![tert-butyl N-[(E)-[amino-(4-methylphenyl)methylidene]amino]carbamate](/img/structure/B13384379.png)

